Compound Description: This compound is part of a homologous series with increasing ring sizes alongside 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The packing of these compounds is primarily determined by C—H⋯N hydrogen bonds [].
Relevance: This compound shares a similar core structure with the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Both contain a pyridine ring with a 3-carbonitrile substituent and an aryl group at the 4-position. The difference lies in the ring size of the fused alicyclic ring (tetrahydroquinoline vs. tetrahydro-5H-cyclohepta[b]pyridine) and the substituent at the 2-position (methoxy vs. amino) [].
Compound Description: This compound, along with its homologues possessing smaller and larger fused alicyclic rings, forms a series with notable variations in molecular form [].
Relevance: This compound is structurally very similar to the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. They share the same fused ring system (tetrahydro-5H-cyclohepta[b]pyridine) and have a 3-carbonitrile substituent and an aryl group at the 4-position. The only structural difference is the substituent at the 2-position (methoxy vs. amino) and the type of aryl group (thiophene vs. pyridine) [].
Compound Description: Belonging to the same homologous series as the previous compound, this molecule also exhibits distinct molecular characteristics within the series [].
Relevance: Similar to the previous two compounds, this compound shares a common core structure with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The key differences lie in the size of the alicyclic ring (hexahydrocycloocta[b]pyridine vs. tetrahydro-5H-cyclohepta[b]pyridine), the substituent at the 2-position (methoxy vs. amino) and the type of aryl group (thiophene vs. pyridine) [].
Compound Description: This compound is a cyclohepta[b]pyridine-3-carbonitrile derivative where the cycloheptane ring adopts a half-chair conformation. The crystal structure reveals that N—H⋯Nnitrile hydrogen bonds link the molecules, forming inversion dimers [].
Relevance: This compound shares the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile scaffold as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The primary difference lies in the substituent at the 2-position (benzylamino vs. amino) and a different substitution pattern on the 4-phenyl ring (para-bromophenyl vs. 3-pyridinyl) [].
Compound Description: This cyclohepta[b]pyridine-3-carbonitrile derivative exhibits a half-chair conformation in its cycloheptane ring. The crystal packing is characterized by N—H⋯Nnitrile hydrogen bonds forming inversion dimers [].
Relevance: Structurally similar to the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, this compound differs in the substituent at the 2-position (benzylamino vs. amino) and the 4-phenyl ring substitution (para-chlorophenyl vs. 3-pyridinyl) [].
Compound Description: In this compound, a glucoside moiety is linked to the pyridone through a sulfur atom. The S—C bond lengths and C—S—C bond angle are reported. Molecular packing is influenced by three short H⋯O contacts [].
Relevance: This compound shares the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile core with the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The significant structural variations include the presence of a 2-(2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosylthio) substituent at the 2-position (compared to amino in the target compound) and a 4-pyridinyl group at the 4-position (instead of 3-pyridinyl) [].
Compound Description: This compound features a 2-aminopyridine ring fused with a cycloheptane ring, exhibiting a chair conformation. The crystal structure reveals inversion dimers linked by pairs of N—H⋯Nnitrile hydrogen bonds [].
Relevance: This compound possesses the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile scaffold as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The structural differences are the substituent at the 2-position (benzylamino vs. amino) and the substitution on the 4-phenyl ring (para-methoxyphenyl vs. 3-pyridinyl) [].
Compound Description: This compound serves as a starting material in the synthesis of benzomorphan-like analgesics. Its synthesis involves a ring expansion of cyclohexane-1,3-dionemonoethylene ketal with diazoacetic acid ethyl ester [].
Relevance: This compound represents the core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, present in the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. The target compound has additional substituents at the 2- and 4-positions and a 3-carbonitrile group [].
Compound Description: This compound is formed as a product, along with a dehydrochlorinated 2-pyrone, during the attempted 1,4-cycloaddition of dichloroketene to N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with aliphatic N-substituents [].
Relevance: While this compound doesn’t belong to the same class as the target compound, 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, it shares a structural resemblance in the form of the 6,7,8,9-tetrahydro-5H-benzocycloheptene moiety. The target compound features a pyridine ring fused to this moiety, along with additional substituents [].
Compound Description: This compound serves as a key intermediate in synthesizing various selenophenopyrimidine derivatives for anticancer activity evaluation [].
Relevance: Although this compound and 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile belong to different heterocyclic classes, they share a structural similarity in the form of the 6,7,8,9-tetrahydro-5H-cyclohepta ring system. The target compound has a fused pyridine ring, while this compound features a fused selenopheno[2,3-d]pyrimidine moiety [].
Compound Description: This class of compounds was synthesized through the reaction of 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with malononitrile [].
Relevance: This class of compounds shares a significant structural similarity with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. Both have a 4-aryl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile core. The primary difference lies in the 2-position substituent (alkoxy vs. amino) [].
Compound Description: This class of compounds, including the 6,7-dihydro-5H-cyclopenta[b]pyridine and 5,6,7,8-tetrahydroquinoline analogs, was synthesized through one-pot multi-component reactions involving cyclic ketones, aromatic aldehydes, and malononitrile [].
Relevance: These compounds share a common structural motif with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, particularly the 2-alkoxy-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile framework. The key difference lies in the presence of a benzylidene group at the 2-position in these compounds, whereas the target compound has an amino group [].
Compound Description: These compounds were synthesized by reacting phenylchloroketene with N,N-disubstituted 6-aminomethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones, followed by dehydrochlorination. Some exhibited promising platelet antiaggregating activity in vitro, surpassing or rivaling acetylsalicylic acid [].
Relevance: While structurally distinct from 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, these compounds share the 6,7-dihydrobenzo[6,7]cyclohepta moiety. The target compound has a pyridine ring fused to this moiety, along with other substituents [].
Compound Description: Synthesized through the reaction of phenylchloroketene with N,N-disubstituted 2-aminomethylenecycloheptanones followed by dehydrochlorination, some of these compounds displayed noteworthy platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid. They also exhibited weak local anesthetic, anti-inflammatory, and analgesic properties in animal models [].
Compound Description: This compound is a tacrine analogue synthesized from polyfunctionalized 2-amino-3-cyano-4,5-diarylfurans via Friedländer condensation with ketones. This compound exhibited competitive inhibition for AChE, displaying moderate AChE inhibitory activity but being less active than tacrine [, ].
Relevance: This compound shares a structural similarity with 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, specifically the 4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core. The differences lie in the presence of a fused furo[2,3-b] moiety and two phenyl substituents in this compound, whereas the target compound has a single 3-pyridinyl substituent and a 3-carbonitrile group [, ].
Compound Description: This new heterocyclic system was synthesized from a 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one derivative through a series of reactions, including a Knoevenagel condensation and a cyclization using formic acid in the presence of MCM-41(H) [].
Compound Description: This class of compounds was synthesized through the reaction of 4-aryl-2-aminobuta-1,3-diene-1,1,3-tricarbonitriles with CH-nucleophiles [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.